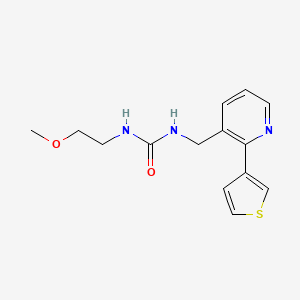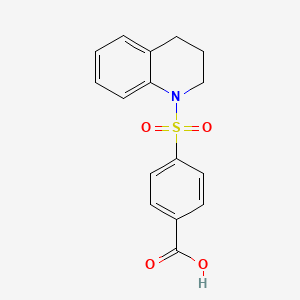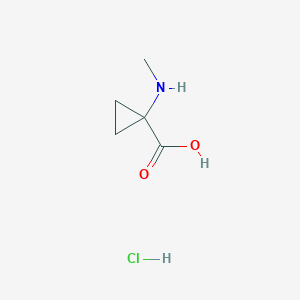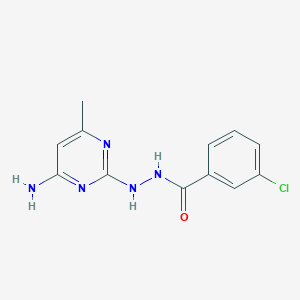
1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a useful research compound. Its molecular formula is C14H17N3O2S and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Biochemical Evaluation
One significant application of urea derivatives is their role as enzyme inhibitors. For example, flexible urea compounds have been synthesized and assessed for their antiacetylcholinesterase activity, showing that certain structural modifications can lead to compounds with high inhibitory activities. These findings are crucial for developing treatments for diseases like Alzheimer's, where acetylcholinesterase's regulation is of interest (J. Vidaluc et al., 1995).
Conformational and Tautomeric Control
The conformational equilibrium and tautomerism of urea derivatives have been explored, revealing their potential in molecular sensing. These studies show how urea compounds can associate through hydrogen bonding, allowing for tautomerism controlled by conformational states. This kinetic trapping effect opens new possibilities in molecular sensing based on reverse reaction preferences, demonstrating the versatility of urea derivatives in scientific research (Adam Kwiatkowski et al., 2019).
Antimicrobial Activity
Urea derivatives have been synthesized and evaluated for their antimicrobial properties. These studies have led to the identification of compounds with moderate antimicrobial activity, highlighting the potential of urea derivatives as antimicrobial agents. Such research contributes to the ongoing search for new therapeutic agents against various bacterial and fungal infections (P. V. G. Reddy et al., 2003).
Supramolecular Chemistry
Urea derivatives play a significant role in the formation of supramolecular structures. The synthesis of ambidentate ligands capable of binding metal ions and anion pairs has been reported, demonstrating the utility of urea compounds in creating complex molecular assemblies. These assemblies have potential applications in catalysis, molecular recognition, and the development of novel materials (Naseem Qureshi et al., 2009).
Cancer Research
In the realm of cancer research, urea derivatives have been designed, synthesized, and evaluated for their anticancer properties. These compounds exhibit significant antiproliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents. The design and synthesis of such compounds are guided by computer-aided methods, underscoring the interdisciplinary nature of research involving urea derivatives (Jian Feng et al., 2020).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-7-6-16-14(18)17-9-11-3-2-5-15-13(11)12-4-8-20-10-12/h2-5,8,10H,6-7,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGFHIWVNKAMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-diphenylpropyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2828862.png)
![N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2828864.png)

![{6-Chloro-4-[(2,4-dimethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2828866.png)



![2-{[3-Cyano-5-(dimethylcarbamoyl)-4-(furan-2-yl)-6-methylpyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2828870.png)


![N-(3-acetylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2828876.png)



